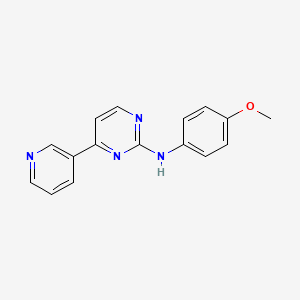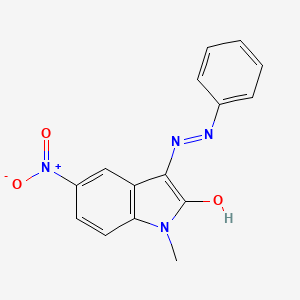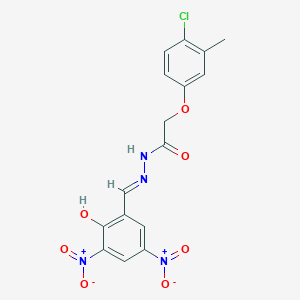
N-(4-methoxyphenyl)-4-(3-pyridinyl)-2-pyrimidinamine
描述
N-(4-methoxyphenyl)-4-(3-pyridinyl)-2-pyrimidinamine, commonly known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MP-10 belongs to the class of pyrimidine-based compounds and has been shown to exhibit potent antitumor activity in various cancer cell lines.
作用机制
The mechanism of action of MP-10 involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme that is required for the synthesis of nucleotides, which are building blocks of DNA. By inhibiting DHFR, MP-10 disrupts the synthesis of nucleotides, leading to the inhibition of DNA synthesis and ultimately, the death of cancer cells.
Biochemical and Physiological Effects:
MP-10 has been shown to exhibit excellent pharmacokinetic properties, including good oral bioavailability and low toxicity. It has also been shown to be highly selective for cancer cells, with minimal effects on normal cells. In addition, MP-10 has been shown to exhibit synergistic effects when used in combination with other chemotherapeutic agents, making it a promising candidate for combination therapy.
实验室实验的优点和局限性
One of the major advantages of using MP-10 in lab experiments is its potent antitumor activity and excellent pharmacokinetic properties. However, one of the limitations of using MP-10 in lab experiments is its relatively complex synthesis method, which may limit its widespread use in research.
未来方向
There are several future directions for the research and development of MP-10. One of the directions is to optimize the synthesis method to make it more efficient and cost-effective. Another direction is to further investigate the mechanism of action of MP-10 and its potential targets in cancer cells. Additionally, more studies are needed to evaluate the safety and efficacy of MP-10 in preclinical and clinical trials. Finally, the potential of MP-10 for combination therapy with other chemotherapeutic agents should be explored further.
Conclusion:
In conclusion, MP-10 is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer treatment. It exhibits potent antitumor activity, excellent pharmacokinetic properties, and has minimal effects on normal cells. Further research is needed to optimize the synthesis method, investigate the mechanism of action, evaluate the safety and efficacy in preclinical and clinical trials, and explore its potential for combination therapy. MP-10 has the potential to become a valuable addition to the arsenal of chemotherapeutic agents used in cancer treatment.
科学研究应用
MP-10 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. MP-10 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
属性
IUPAC Name |
N-(4-methoxyphenyl)-4-pyridin-3-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-21-14-6-4-13(5-7-14)19-16-18-10-8-15(20-16)12-3-2-9-17-11-12/h2-11H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGLDJCYQADWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559218 | |
| Record name | N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | |
CAS RN |
112675-67-9 | |
| Record name | N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B6089340.png)
![2-[4-[1-(2-methoxyphenyl)-4-piperidinyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6089347.png)
![N-ethyl-6-[3-(methoxymethyl)-1-piperidinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B6089354.png)
![2-chloro-N-{1-[1-(4-isobutylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6089356.png)
![5-{[(1,5-dimethylhexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6089376.png)
![3-{2-[4-(5-chloro-2-pyridinyl)-1-piperazinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6089388.png)

![9-(4-fluorophenyl)-2-methyl-7-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6089399.png)
![1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B6089407.png)
![7-(cyclopropylmethyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089424.png)

![N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide](/img/structure/B6089433.png)
![ethyl 5-(2-furylmethylene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6089441.png)
![4-[(2,2-dimethylhydrazino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6089445.png)